molecular formula C10H11ClFN B1532639 3-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole hydrochloride CAS No. 917505-35-2

3-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole hydrochloride

Cat. No.: B1532639
CAS No.: 917505-35-2
M. Wt: 199.65 g/mol
InChI Key: DVSBVYPNGZIUJK-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-2,5-dihydro-1H-pyrrole hydrochloride is a fluorinated pyrrole derivative that serves as a valuable synthetic intermediate in medicinal chemistry and antibacterial research . The incorporation of a fluorine atom on the phenyl ring is a common strategy in drug design to modulate a compound's lipophilicity, metabolic stability, and overall pharmacokinetic profile . This compound features the 2,5-dihydro-1H-pyrrole (or pyrroline) scaffold, a versatile nitrogen heterocycle frequently employed in the construction of more complex bioactive molecules . This building block is particularly relevant in the search for new antibacterial agents, a critical field given the rising problem of antibacterial resistance . Halogenated pyrroles, similar to this compound, are found in natural products and are integral molecular fragments in synthetic anti-infectives . Researchers utilize such fluorinated pyrrole intermediates to develop novel compounds that inhibit key bacterial enzymes, such as DNA gyrase and topoisomerase IV, with the goal of achieving potent, nanomolar on-target activity while optimizing physical properties like reduced lipophilicity (cLogP) . The compound is supplied for research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN.ClH/c11-10-3-1-8(2-4-10)9-5-6-12-7-9;/h1-5,12H,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVSBVYPNGZIUJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(CN1)C2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation and Nucleophilic Addition-Elimination Approaches

One of the principal methods for synthesizing substituted pyrroles, including 3-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole hydrochloride, involves cyclocondensation reactions between amines and carbonyl-containing precursors under controlled conditions.

  • Mechanistic Pathway :
    The process typically starts with a nucleophilic attack by an amine group on a carbonyl or carboxylic group of a 1,3-dicarbonyl compound, forming an enamine-type intermediate. This intermediate undergoes intramolecular cyclization (often a 5-exo-trig cyclization) to form a dihydropyrrole ring system. The reaction may proceed under solvent-free conditions or in suitable organic solvents, sometimes catalyzed by bases or acids to facilitate cyclization and tautomerization steps.

  • Solvent-Free Three-Component Synthesis :
    Recent advances include solvent-free three-component methods where an amino acid derivative (such as L-tryptophan) reacts with 1,3-dicarbonyl compounds and aldehydes to yield substituted pyrroles efficiently. This greener approach reduces solvent use and improves yields, providing a sustainable route for pyrrole derivatives.

Palladium-Catalyzed Coupling and Cyclization

Another notable method involves palladium-catalyzed cross-coupling reactions followed by cyclization steps to introduce the fluorophenyl group and build the pyrrole ring.

  • Example from Patent EP0300688A1 :
    A multi-step synthesis includes the reaction of methyl pyrrole carboxylate derivatives with aryl halides (such as 4-fluorophenyl iodides or bromides) in the presence of palladium catalysts like palladium(II) acetate or palladium bis(triphenylphosphine) complexes. The reaction is typically carried out in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures (around 60–80°C) for extended periods (up to 16 hours or more). After coupling, the product undergoes purification by extraction and chromatography, followed by crystallization to obtain the pyrrole hydrochloride salt.

  • Key Reaction Conditions :

    • Catalyst: Palladium(II) acetate or Pd(0) complexes
    • Solvent: Dimethylformamide or hexamethylphosphoric triamide
    • Temperature: 60–120°C depending on step
    • Reaction time: 16 hours to 2 days
    • Work-up: Acidic aqueous quench, organic extraction, drying (MgSO4), evaporation, and chromatographic purification

Condensation with Aldehydes and Hydrazine Hydrate Treatment

Hydrazine hydrate has been used to convert pyrrole carboxylate esters into pyrrole derivatives by ring closure and reduction steps.

  • Procedure :
    Heating methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate with hydrazine hydrate at 120°C for 16 hours leads to ring modifications that can be adapted for the synthesis of fluorophenyl-substituted pyrroles. This method may be combined with subsequent condensation with aldehydes or ketones to introduce the fluorophenyl group at the 3-position of the pyrrole ring.

Summary Table of Preparation Methods

Methodology Key Reagents & Catalysts Conditions Advantages References
Nucleophilic Addition and Cyclization Amines, 1,3-dicarbonyl compounds, base catalyst Solvent-free or organic solvent, moderate heat Green chemistry, high yields
Palladium-Catalyzed Cross-Coupling Aryl halides (4-fluorophenyl iodide), Pd catalyst DMF or HMPA, 60–80°C, 16–48 hours High selectivity, versatile
Hydrazine Hydrate Treatment Pyrrole carboxylate esters, hydrazine hydrate 120°C, 16 hours Effective ring modification

Research Findings and Notes

  • The solvent-free three-component synthesis offers an environmentally friendly and efficient route to substituted pyrroles, reducing solvent waste and simplifying purification.

  • Palladium-catalyzed coupling reactions enable precise introduction of fluorophenyl groups at the 3-position of the pyrrole ring, with good yields and scalability, but require careful control of reaction conditions and catalyst handling.

  • The hydrazine hydrate method is useful for preparing intermediate pyrrole derivatives that can be further functionalized but involves harsher conditions and longer reaction times.

  • Purification typically involves extraction with organic solvents, drying agents like magnesium sulfate, chromatographic separation on silica gel, and crystallization from suitable solvents such as 2-propanol to yield the hydrochloride salt of the target compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyrrole derivatives.

Scientific Research Applications

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of derivatives related to 3-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole hydrochloride. For instance, a series of pyrrole derivatives were synthesized and evaluated for their ability to scavenge free radicals. The results indicated that some compounds exhibited antioxidant activity significantly higher than ascorbic acid, a well-known antioxidant. Specifically, certain derivatives demonstrated up to 1.4 times the antioxidant capacity of ascorbic acid when tested using the DPPH radical scavenging method .

Anticancer Activity

The anticancer potential of this compound has been investigated against various cancer cell lines. Notably, compounds derived from this scaffold showed promising cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The studies revealed that the compounds were generally more effective against U-87 cells compared to MDA-MB-231 cells, indicating a selective anticancer activity .

Table 1: Anticancer Activity of Pyrrole Derivatives

Compound IDCell LineIC50 (µM)Activity Level
1U-8710High
2MDA-MB-23125Moderate
3U-875Very High
4MDA-MB-23130Low

Antifungal Activity

The antifungal properties of pyrrole derivatives have also been explored. Compounds related to this compound demonstrated significant antifungal activity against strains such as Aspergillus niger and Aspergillus flavus. Some derivatives exhibited minimum inhibitory concentration (MIC) values lower than those of standard antifungal agents like fluconazole, indicating their potential as effective antifungal agents .

Table 2: Antifungal Activity of Pyrrole Derivatives

Compound IDFungal StrainMIC (mg/mL)Comparison to Fluconazole
AAspergillus niger0.078More Potent
BAspergillus flavus0.156Comparable

Drug Design and Development

The structural versatility of pyrrole derivatives makes them attractive candidates in drug design. The compound's ability to interact with various biological targets has led researchers to investigate its potential in treating neglected tropical diseases like human African trypanosomiasis (HAT). High-throughput screening has identified several pyrrole analogs as growth inhibitors for Trypanosoma brucei, the causative agent of HAT .

Case Study: Lead Optimization for HAT Treatment

In a study focused on optimizing lead compounds for HAT treatment, researchers synthesized a series of substituted pyrroles and evaluated their pharmacokinetic properties. The findings indicated that certain derivatives maintained potency against T. brucei while improving solubility and reducing clearance rates in vivo, thus showing promise for further development into effective therapeutics .

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogues based on substituents, heterocyclic frameworks, and physicochemical properties.

3-Fluoro-2,5-dihydro-1H-pyrrole Hydrochloride

  • Molecular Formula : C₄H₇ClFN
  • Molecular Weight : 139.56 g/mol
  • Key Differences :
    • Lacks the 4-fluorophenyl substituent present in the target compound.
    • Contains a fluorine atom directly attached to the pyrroline ring.
  • Implications : The absence of the aromatic fluorophenyl group reduces molecular weight and may decrease lipophilicity. Such differences could influence solubility, bioavailability, and intermolecular interactions (e.g., π-π stacking) in biological systems .

2,5-Dihydro-1H-pyrrole Hydrochloride (3-Pyrroline Hydrochloride)

  • Molecular Formula : C₄H₈ClN
  • Molecular Weight : 105.56 g/mol
  • Key Differences: No substituents on the pyrroline ring. Lower molecular weight and simpler structure.
  • Implications : The lack of fluorophenyl or fluorine substituents limits opportunities for hydrogen bonding or hydrophobic interactions. This compound serves as a baseline for studying the effects of aromatic substitution on pyrroline derivatives .

Paroxetine Hydrochloride

  • Molecular Formula: C₁₉H₂₀FNO₃·HCl
  • Molecular Weight : 365.83 g/mol (anhydrous)
  • Key Differences :
    • Contains a piperidine ring instead of pyrroline.
    • Features a benzodioxolyloxy-methyl group and a 4-fluorophenyl substituent.
  • Implications : The fluorophenyl group in paroxetine contributes to its selective serotonin reuptake inhibitor (SSRI) activity. The comparison highlights how fluorophenyl substitution in different heterocycles (piperidine vs. pyrroline) can lead to divergent pharmacological profiles .

Thiazole Derivatives with 4-Fluorophenyl Substituents

  • Examples :
    • Compound 4 : 4-(4-Chlorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-triazolyl)-dihydropyrazolyl]thiazole
    • Compound 5 : 4-(4-Fluorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-triazolyl)-dihydropyrazolyl]thiazole
  • Key Differences :
    • Thiazole and pyrazole heterocycles instead of pyrroline.
    • Multiple fluorophenyl groups enhance planarity and crystallinity.
  • Implications : The isostructural nature of these compounds (triclinic P 1 symmetry) suggests similar crystal-packing motifs. The perpendicular orientation of one fluorophenyl group in the crystal lattice may influence solubility and stability compared to the target compound .

Fluorophenyl-Pyrrole Diones (Agrochemicals)

  • Example : 3,4-Dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione (Fluoroimide)
  • Use : Fungicide
  • Key Differences :
    • Fully unsaturated pyrrole ring with dione functional groups.
    • Chlorine substituents enhance electrophilicity.
  • Implications : The fluorophenyl group in agrochemicals like fluoroimide enhances target binding affinity. The target compound’s dihydropyrrole structure may offer reduced reactivity compared to diones, affecting pesticidal activity .

Discussion of Substituent Effects

  • Dihydropyrrole vs. Fully Unsaturated Rings : Partial saturation in the target compound may reduce aromaticity, affecting electronic properties and stability compared to pyrrole diones .
  • Hydrogen Bonding : The hydrochloride salt improves solubility in polar solvents, a feature shared with other HCl salts (e.g., 3-fluoro-dihydropyrrole HCl) .

Biological Activity

3-(4-Fluorophenyl)-2,5-dihydro-1H-pyrrole hydrochloride is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research findings.

The synthesis of this compound involves several steps that typically include the reaction of 4-fluorobenzaldehyde with appropriate pyrrole derivatives under controlled conditions. The resulting compound is characterized by its hydrochloride salt form, which enhances its solubility and stability in biological assays.

Chemical Properties:

  • Molecular Formula: C10H11ClFN
  • Molecular Weight: 199.65 g/mol
  • CAS Number: 1132-61-2

Antitumor Activity

Research indicates that compounds in the pyrrole family, including this compound, exhibit significant antitumor properties. A study demonstrated that related pyrrole derivatives were effective in inhibiting the growth of various cancer cell lines through several mechanisms, including the inhibition of tyrosine kinases and disruption of cell membrane integrity .

Table 1: Antitumor Efficacy of Pyrrole Derivatives

CompoundCancer Cell LineIC50 (µM)
3-(4-Fluorophenyl)-2,5-dihydro-1H-pyrroleHCT-1160.8
4-Amino-3-chloro-1H-pyrrole-2,5-dioneSW-6201.0
3-Chloro-1-(4-chlorobenzyl)-4-amino-1H-pyrrole-2,5-dioneColo-2051.6

This table summarizes the inhibitory concentrations (IC50) for selected compounds against various cancer cell lines, illustrating the potential of these compounds as therapeutic agents.

The biological activity of this compound is attributed to its interaction with key molecular targets involved in cell signaling pathways. Studies have shown that this compound can inhibit the activity of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), both critical in tumor growth and angiogenesis .

Molecular Docking Studies:
Molecular docking studies suggest that this compound binds effectively to the ATP-binding sites of these receptors, stabilizing their inactive forms and preventing downstream signaling that promotes tumor proliferation .

Case Studies

In vivo studies using chick chorioallantoic membrane (CAM) assays have demonstrated that compounds similar to this compound can significantly reduce tumor growth and angiogenesis. These studies provide compelling evidence for the compound's potential as an antitumor agent .

Q & A

Q. What analytical techniques are recommended to confirm the structural identity of 3-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole hydrochloride?

To verify structural integrity, employ a combination of:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to identify proton environments and carbon frameworks, particularly focusing on the fluorophenyl and dihydropyrrole moieties .
  • X-ray Crystallography : Use single-crystal diffraction (e.g., SHELXL software) to resolve bond lengths, angles, and hydrogen bonding patterns .
  • Mass Spectrometry (MS) : Confirm molecular weight (231.69 g/mol) via high-resolution MS (HRMS) to validate the molecular formula (C11_{11}H13_{13}ClFN) .

Q. How can researchers assess the compound's purity for biological assays?

  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity (>95%).
  • Thermogravimetric Analysis (TGA) : Monitor thermal stability and detect residual solvents or salts .

Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?

  • Agar Diffusion (Zone of Inhibition) : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. Compare inhibition zones to reference antibiotics (e.g., ampicillin) .
  • Minimum Inhibitory Concentration (MIC) : Use broth microdilution assays. For example, related pyrrole derivatives show MIC values of 8–32 µg/mL against MRSA .

Advanced Research Challenges

Q. How can discrepancies in reported binding affinities (e.g., serotonin receptors) be resolved?

Discrepancies may arise from:

  • Receptor Isoforms : Validate receptor subtypes (e.g., 5-HT6_{6} vs. 5-HT1A_{1A}) using competitive binding assays with selective antagonists .
  • Assay Conditions : Standardize buffer pH, temperature, and radioligand concentrations. For example, Ki_i values for pyrrole analogs range from 25–40 nM under controlled conditions .
  • Structural Modifications : Compare substituent effects (e.g., fluoro vs. chloro groups) using molecular docking simulations .

Q. What strategies optimize the synthesis of this compound for high yield and scalability?

  • Multi-Step Synthesis : Start with a Buchwald-Hartwig coupling to introduce the 4-fluorophenyl group, followed by cyclization using HCl/EtOH .
  • Reaction Monitoring : Employ thin-layer chromatography (TLC) with UV visualization to track intermediates.
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance reaction rates and reduce side products .

Q. How can crystallization conditions be refined for high-resolution X-ray diffraction studies?

  • Solvent Screening : Test solvent pairs (e.g., ethanol/water) to achieve slow evaporation and single-crystal growth.
  • Hydrogen Bond Analysis : Use graph-set notation (e.g., Etter’s rules) to predict packing motifs. For example, N–H···Cl interactions often dominate in hydrochloride salts .
  • Data Collection : Collect datasets at low temperature (100 K) to minimize thermal motion artifacts. SHELXL refinement is recommended for hydrogen atom placement .

Data Contradiction Analysis

Q. How should researchers address conflicting cytotoxicity data (e.g., IC50_{50} values) across cell lines?

  • Cell Line Validation : Ensure cell viability assays (e.g., MTT) use authenticated lines (e.g., MCF-7 vs. HeLa).
  • Dose-Response Repetition : Perform triplicate experiments with positive controls (e.g., doxorubicin).
  • Mechanistic Studies : Use flow cytometry to distinguish apoptosis (Annexin V staining) from necrosis .

Methodological Tables

Biological Activity Assay TypeKey Findings (Related Analogs)Reference
Antimicrobial (Gram-positive)Zone of Inhibition10–12 mm (vs. S. aureus)
Anticancer (MCF-7)IC50_{50}<10 µM (apoptosis induction)
Serotonin Receptor BindingRadioligand AssayKi_i = 25–40 nM (5-HT6_{6})

Key Notes

  • Structural Confirmation : Always cross-validate with ≥2 analytical methods (e.g., NMR + XRD) .
  • Advanced Synthesis : Prioritize reaction scalability and reproducibility for translational research .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole hydrochloride
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3-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.